molecular formula C14H20O2 B4937295 1,3-Diacetyladamantane

1,3-Diacetyladamantane

Cat. No.: B4937295
M. Wt: 220.31 g/mol
InChI Key: GPMDBHIWOLWLNW-UHFFFAOYSA-N
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Description

1,3-Diacetyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound, specifically, is characterized by the presence of two acetyl groups attached to the adamantane core at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diacetyladamantane can be synthesized through the acylation of adamantane derivatives. One common method involves the reaction of adamantane-1,3-dicarbonyl dicarboxylic acid chloride with acetic anhydride in the presence of a catalyst. This reaction typically occurs under mild conditions, yielding this compound with a moderate yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using adamantane derivatives as starting materials. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diacetyladamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of adamantane-1,3-dicarboxylic acid.

    Reduction: Formation of 1,3-dihydroxyadamantane.

    Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Diacetyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. The adamantane core provides a rigid and lipophilic scaffold that can enhance the binding affinity and specificity of the compound to its molecular targets. For example, adamantane derivatives are known to inhibit the function of certain ion channels and enzymes, leading to their therapeutic effects .

Comparison with Similar Compounds

    1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of acetyl groups.

    1,3-Dehydroadamantane: A dehydrogenated form of adamantane with unique reactivity.

    Adamantane-1,3-dicarboxylic acid: A carboxylated derivative with different chemical properties.

Uniqueness: 1,3-Diacetyladamantane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and biological activity compared to other adamantane derivatives. The acetyl groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-acetyl-1-adamantyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMDBHIWOLWLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

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